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Compound of Interest

Compound Name: p70 S6 Kinase substrate

Cat. No.: B12392472 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in validating the

efficiency of siRNA-mediated knockdown of p70 S6 Kinase (p70S6K).

Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm successful siRNA knockdown of p70 S6 Kinase?

A1: The most direct and recommended first step is to measure the mRNA level of the target

gene (RPS6KB1, which encodes p70S6K) using quantitative real-time PCR (RT-qPCR).[1][2]

Since siRNA acts by degrading mRNA, this method provides the most quantitative and

reproducible assessment of knockdown efficiency.[1]

Q2: When should I assess protein knockdown, and what is the recommended method?

A2: After confirming mRNA knockdown with RT-qPCR, you should assess the reduction in p70

S6 Kinase protein levels. The standard method for this is Western blotting.[3] It's important to

note that a successful mRNA knockdown may not immediately correspond to a decrease in

protein levels due to slow protein turnover.[4] Therefore, a time-course experiment is often

recommended to determine the optimal time point for observing protein reduction.[5]

Q3: What are the essential controls for an siRNA knockdown experiment?

A3: To ensure the validity of your results, it is crucial to include the following controls:
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Negative Control: A non-targeting siRNA (scrambled sequence) to distinguish sequence-

specific silencing from non-specific effects.[2][3]

Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g.,

GAPDH) to confirm transfection efficiency.[2][3] An efficiency of >80% knockdown for the

positive control is a good indicator of successful delivery.[1]

Untreated Control: Cells that have not been transfected, to establish the baseline expression

level of p70 S6 Kinase.[4]

Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA)

to assess any effects of the reagent on the cells.[4]

Q4: What is a good target knockdown efficiency to aim for?

A4: A gene knockdown of at least 70% at the mRNA level is generally considered necessary for

a functional analysis and to observe a corresponding phenotypic effect.[6] For some validated

siRNAs, you might expect to see ≥97% target knockdown under optimal conditions.[2]

Troubleshooting Guide
Problem 1: Low or no knockdown of p70 S6K mRNA.
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Possible Cause Troubleshooting Steps

Suboptimal Transfection Efficiency

Optimize the transfection protocol. This includes

titrating the siRNA concentration (typically 5-100

nM) and the amount of transfection reagent.[4]

[7] Also, optimize cell density at the time of

transfection (usually 70-80% confluency).[4][8]

Consider trying a different transfection reagent if

necessary.[9]

Poor siRNA Quality or Design

Ensure the siRNA is not degraded by working in

an RNase-free environment.[4] Use a pre-

validated siRNA or test multiple siRNA

sequences targeting different regions of the p70

S6K mRNA.[10][11]

Incorrect RT-qPCR Primer Design

Design RT-qPCR primers that flank the siRNA

target site.[12] Avoid designing primers within

the siRNA target sequence, as this can lead to

inaccurate results.[12][13]

Cell Health

Use healthy, low-passage cells for your

experiments. Stressed or overgrown cells can

have reduced transfection efficiency.[8] Avoid

using antibiotics in the media during

transfection, as they can increase cell toxicity.[3]

[14]

Problem 2: mRNA knockdown is successful, but there is no reduction in p70 S6K protein.
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Possible Cause Troubleshooting Steps

Slow Protein Turnover

The p70 S6K protein may have a long half-life.

Perform a time-course experiment, collecting

samples at 24, 48, and 72 hours post-

transfection to determine the optimal time point

for protein reduction.[5]

Ineffective Western Blotting

Ensure your Western blot protocol is optimized

for p70 S6K. This includes using a validated

primary antibody at the correct dilution (e.g.,

1:1000) and ensuring proper blocking (e.g., 5%

BSA or milk).[15][16] Load a sufficient amount of

protein (e.g., 30-50 µg).[15][17]

Antibody Specificity Issues

Use a well-characterized antibody specific for

total p70 S6 Kinase.[16] Consider including a

positive control lysate from cells known to

express p70 S6K.[15]

Experimental Protocols
RT-qPCR for p70 S6K mRNA Quantification

Cell Lysis and RNA Extraction: 48-72 hours post-transfection, lyse the cells and extract total

RNA using a commercially available kit, following the manufacturer's instructions. Ensure all

steps are performed in an RNase-free environment.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers

specific for the p70 S6K gene (RPS6KB1) and a housekeeping gene (e.g., GAPDH, ACTB)

for normalization.

Primer Design: Design primers that span an exon-exon junction to avoid amplification of

genomic DNA.[18] The amplicon should ideally be downstream of the siRNA cleavage site.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/rnai-support-center/rnai-synthetics-support/rnai-synthetics-support-troubleshooting.html
https://www.researchgate.net/post/Western_Blotting_using_p70-S6K_antibody2
https://www.cellsignal.com/products/primary-antibodies/p70-s6-kinase-antibody/9202
https://www.researchgate.net/post/Western_Blotting_using_p70-S6K_antibody2
https://www.reddit.com/r/labrats/comments/1md3erp/western_blot_optimization_of_p70s6kphp70s6k_and/
https://www.cellsignal.com/products/primary-antibodies/p70-s6-kinase-antibody/9202
https://www.researchgate.net/post/Western_Blotting_using_p70-S6K_antibody2
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rnai-sirna/tech-notes/fast-accurate-assessment-of-sirna-induced-gene-silencing.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the relative expression of p70 S6K mRNA using the ΔΔCt method,

normalizing to the housekeeping gene and comparing to the negative control siRNA-treated

sample.

Western Blotting for p70 S6K Protein Detection
Protein Extraction: 48-96 hours post-transfection, wash cells with ice-cold PBS and lyse

them in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in

TBST (Tris-buffered saline with 0.1% Tween 20).

Incubate the membrane with a primary antibody against total p70 S6 Kinase (e.g., at a

1:1000 dilution) overnight at 4°C.[16]

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensity using densitometry software and normalize to a loading

control (e.g., β-actin or GAPDH).

Visualizations
p70 S6 Kinase Signaling Pathway
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Caption: Simplified p70 S6 Kinase signaling pathway.
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Experimental Workflow for siRNA Knockdown Validation
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Caption: Workflow for validating siRNA-mediated knockdown.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Validating siRNA Knockdown
of p70 S6 Kinase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392472#validating-the-efficiency-of-sirna-
knockdown-of-p70-s6-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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